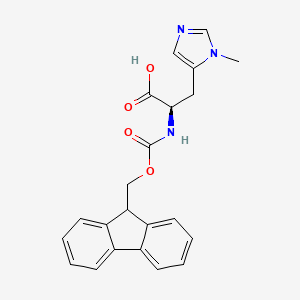

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is a synthetic derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in solid-phase peptide synthesis (SPPS), providing stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected using the Fmoc group. This is achieved by reacting histidine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Methylation of the Imidazole Ring: The imidazole ring of histidine is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of histidine are reacted with Fmoc chloride and methylating agents in industrial reactors.

Automated Purification: Industrial chromatography systems are used to purify the compound efficiently.

Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The imidazole ring can undergo substitution reactions, particularly at the methylated nitrogen.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt) are used to facilitate peptide bond formation.

Substitution: Various electrophiles can be used to introduce different substituents onto the imidazole ring.

Major Products

Peptides: The primary products are peptides where this compound is incorporated into the sequence.

Substituted Histidine Derivatives: Depending on the substitution reactions, various histidine derivatives can be synthesized.

Applications De Recherche Scientifique

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.

Drug Development: Modified peptides containing this compound are investigated for their therapeutic potential.

Biological Studies: It is used to study the structure and function of proteins and enzymes.

Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates.

Mécanisme D'action

The primary mechanism of action for Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can form peptide bonds, allowing for the stepwise construction of peptides. The methylation of the imidazole ring can influence the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Histidine: Similar in structure but lacks the methyl group on the imidazole ring.

Fmoc-Methyl-Histidine: Similar but may differ in the position of methylation.

Fmoc-Other Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-lysine or Fmoc-arginine.

Uniqueness

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is unique due to the specific methylation of the imidazole ring, which can alter its chemical properties and reactivity compared to non-methylated histidine derivatives. This modification can be crucial for certain biochemical applications where altered reactivity or steric properties are desired.

Activité Biologique

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is a synthetic compound that belongs to a class of Nα-protected amino acids, which are often utilized in peptide synthesis and drug development. This compound is particularly notable for its potential biological activities, including its role in modulating various biochemical pathways.

- Molecular Formula : C24H27N3O4

- Molecular Weight : 391.42 g/mol

- CAS Number : 2002499-17-2

Biological Activity

The biological activity of this compound has been explored primarily in the context of its effects on enzymatic pathways and cellular processes. Below are key findings from various studies:

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and cellular function. For instance, azumamides, which share structural similarities with this compound, have shown potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM, suggesting that this class of compounds could be effective in cancer therapy by modulating epigenetic regulation .

2. Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves the use of Fmoc protection strategies, which are crucial for maintaining the integrity of the amino acid during peptide synthesis. The structure activity relationship studies indicate that modifications to the fluorenylmethoxycarbonyl (Fmoc) group can significantly alter the biological activity of the compound. For example, variations in the methyl groups on the nitrogen atoms have been shown to affect binding affinity to target enzymes .

Table 1: Summary of Biological Activities

The proposed mechanism of action for this compound involves its interaction with specific enzymes such as HDACs. By inhibiting these enzymes, the compound may lead to increased acetylation of histones, thereby promoting gene expression associated with tumor suppression and other beneficial cellular processes.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.